molecular formula C21H18N6S2 B12277662 2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole

2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole

Cat. No.: B12277662
M. Wt: 418.5 g/mol
InChI Key: NXAKNQYVPQGDFV-UHFFFAOYSA-N
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Description

2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole is a complex organic compound featuring a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process starts with the preparation of the benzodiazole and pyrimidine intermediates, followed by their coupling through sulfanyl linkages. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzodiazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-benzodiazole: A simpler analog with similar core structure but lacking the sulfanyl and pyrimidine modifications.

    6-methylpyrimidine: Shares the pyrimidine ring but lacks the benzodiazole and sulfanyl groups.

Uniqueness

2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole is unique due to its dual benzodiazole and pyrimidine rings connected by sulfanyl linkages. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H18N6S2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C21H18N6S2/c1-13-10-20(28-11-18-23-14-6-2-3-7-15(14)24-18)27-21(22-13)29-12-19-25-16-8-4-5-9-17(16)26-19/h2-10H,11-12H2,1H3,(H,23,24)(H,25,26)

InChI Key

NXAKNQYVPQGDFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NC3=CC=CC=C3N2)SCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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